3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile

Cross-coupling C–I bond dissociation energy Palladium catalysis

Researchers needing the 4-iodo benzoylacetonitrile scaffold with fluoro and methoxy substituents face supply gaps-most vendors stock only des-halo or bromo analogs. This compound (CAS 1824049-35-5) fills this gap: • C-I bond (BDE ~228.7 kJ/mol) enables chemoselective Pd cross-coupling at C-4; 3-F and 2-MeO remain inert under Suzuki/Sonogashira conditions. • Elevated α-CH acidity (pKa ~5.78 vs. 7.78 for unsubstituted) permits Knoevenagel/cyclocondensation with weak bases (Et3N, K2CO3), preserving acid-labile protecting groups. • 3-Fluoro substituent validated as anti-inflammatory pharmacophore (rat adjuvant arthritis model). Shipped with full analytical data. Global delivery.

Molecular Formula C10H7FINO2
Molecular Weight 319.07 g/mol
Cat. No. B12862710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile
Molecular FormulaC10H7FINO2
Molecular Weight319.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)I)C(=O)CC#N
InChIInChI=1S/C10H7FINO2/c1-15-10-6(8(14)4-5-13)2-3-7(12)9(10)11/h2-3H,4H2,1H3
InChIKeySEPHCTZKEWDVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Halogenated Benzoylacetonitrile Building Block


3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile (CAS 1824049-35-5; molecular formula C10H7FINO2; molecular weight 319.07 g/mol) is a polysubstituted benzoylacetonitrile derivative bearing three distinct substituents on the phenyl ring: a 3-fluoro, a 4-iodo, and a 2-methoxy group . The benzoylacetonitrile scaffold is recognized as a privileged intermediate for constructing pharmacologically relevant heterocycles—including pyrazoles, isoxazoles, and pyrimidines—and has demonstrated anti-inflammatory activity in vivo through multiple mechanisms [1][2]. The simultaneous presence of fluorine, iodine, and methoxy substituents on this particular derivative creates a reactivity and physicochemical profile that is not replicable by simpler benzoylacetonitrile analogs, making the compound a deliberate rather than interchangeable choice for structure–activity relationship (SAR) exploration and late-stage functionalization .

Why Substitution with Simpler Analogs Fails


Benzoylacetonitriles as a class share the β-ketonitrile core, but the identity and position of aryl substituents profoundly alter both reactivity and biological readout. In the rat adjuvant arthritis model, only ortho-, meta-, and para-fluorobenzoylacetonitrile retained anti-inflammatory activity among a series of phenyl-substituted analogs—demonstrating that the fluorine substituent is not a silent spectator but a pharmacophoric requirement for efficacy in this scaffold [1]. Separately, the C–I bond at the 4-position provides a ~77 kJ/mol weaker carbon–halogen bond relative to C–Br (228.7 vs. 305.0 kJ/mol in haloethanol models), translating to markedly superior oxidative addition rates in palladium-catalyzed cross-coupling [2]. The 2-methoxy group further modulates the electronic character of the ring, lowering the predicted pKa of the α-cyano methylene protons by approximately two log units relative to the unsubstituted parent—affecting both enolate chemistry and metabolic stability . Swapping this compound for 2-methoxybenzoylacetonitrile (no halogens), 4-bromo-3-fluoro-2-methoxybenzoylacetonitrile (bromo instead of iodo), or unsubstituted benzoylacetonitrile would therefore yield a different reactivity profile, different biological activity, or both.

Quantitative Comparator Evidence


Aryl Iodide vs. Bromide Cross-Coupling Reactivity

The 4-iodo substituent of the target compound provides a thermodynamic advantage in palladium-catalyzed cross-coupling relative to the direct 4-bromo analog (4-bromo-3-fluoro-2-methoxybenzoylacetonitrile, CAS 1824048-79-4). The C–I bond dissociation enthalpy is approximately 228.7 kJ/mol, compared to 305.0 kJ/mol for C–Br—a difference of ~76.3 kJ/mol favoring oxidative addition of the iodide [1]. Aryl iodides have been described as 'generally better substrates than the corresponding aryl bromides or chlorides' in Pd-catalyzed C–C and C–N cross-coupling reactions [2]. This bond-strength differential enables the target compound to participate in cross-coupling under milder conditions or with lower catalyst loadings than the bromo congener.

Cross-coupling C–I bond dissociation energy Palladium catalysis Oxidative addition

Enhanced C–H Acidity by Fluoro-Iodo Substitution

The predicted pKa of the α-cyano methylene protons of 3-fluoro-4-iodo-2-methoxybenzoylacetonitrile is 5.78 ± 0.16, compared to 7.78 ± 0.10 for unsubstituted benzoylacetonitrile (CAS 614-16-4) and 7.46 ± 0.10 for 4-iodobenzoylacetonitrile (CAS 206346-33-0) [1]. The ~2.0 log unit decrease in pKa relative to the unsubstituted parent reflects the combined electron-withdrawing effects of the 3-fluoro and 4-iodo substituents. This enhanced acidity directly impacts the compound's ability to form the reactive enolate nucleophile under milder basic conditions—a critical parameter for Knoevenagel condensations, alkylations, and heterocyclization reactions where the benzoylacetonitrile acts as the active methylene component.

pKa C–H acidity Enolate formation Knoevenagel condensation

Fluorine Pharmacophore in Anti-Inflammatory Activity

In a systematic SAR study of benzoylacetonitriles evaluated in the rat adjuvant arthritis model, Ridge et al. demonstrated that among a series of phenyl-substituted analogs, only ortho-, meta-, and para-fluorobenzoylacetonitrile retained anti-inflammatory activity; non-fluorinated and other halogen-substituted analogs lost efficacy [1]. This finding establishes that the fluorine atom on the benzoylacetonitrile scaffold is a critical pharmacophoric element—not merely a metabolic blocking group. The target compound, bearing a 3-fluoro substituent, incorporates this essential feature while also providing an iodo handle for further derivatization. The more recent discovery that benzoylacetonitrile analog 7a (BTA) suppresses microglial activation and pathogenic Th1/Th17 differentiation in the EAE model of multiple sclerosis further confirms the translational relevance of this scaffold [2].

Anti-inflammatory Structure–activity relationship Fluorine pharmacophore Adjuvant arthritis model

Molecular Weight and Lipophilicity Profile Shift

The target compound (MW = 319.07 g/mol) carries a molecular weight 47.00 Da higher than the direct 4-bromo analog 4-bromo-3-fluoro-2-methoxybenzoylacetonitrile (CAS 1824048-79-4; MW = 272.07 g/mol) . This mass increment, coupled with the greater polarizability of iodine, is expected to increase logP by approximately 0.5–0.8 log units based on the difference between 4-iodobenzoylacetonitrile (predicted logP ≈ 2.39) and unsubstituted benzoylacetonitrile (experimental logP = 1.78) . For medicinal chemistry programs, this MW/logP shift offers a defined step for modulating tissue penetration, plasma protein binding, or blood–brain barrier permeability without altering the core pharmacophore.

Molecular weight Lipophilicity Lead optimization Pharmacokinetics

Boiling Point and Purity Specifications

The predicted boiling point of 3-fluoro-4-iodo-2-methoxybenzoylacetonitrile is 439.1 ± 45.0 °C, with a predicted density of 1.761 ± 0.06 g/cm³ . These values are significantly elevated relative to simpler benzoylacetonitriles: unsubstituted benzoylacetonitrile boils at 160 °C (10 mmHg) with a density of 1.109 g/cm³ , and 2-methoxybenzoylacetonitrile (CAS 35276-83-6) boils at 334.1 ± 22.0 °C at 760 mmHg . The high boiling point of the target compound—attributable to the heavy iodine atom and the polarizable C–I bond—renders conventional distillation impractical, meaning that initial synthetic purity is critical and must be verified by HPLC or NMR at the point of procurement. The vendor-specified purity of ≥95% (HPLC) for this compound should be considered the minimum acceptable specification for downstream synthetic use.

Boiling point Purity Procurement specification Quality control

High-Value Application Scenarios


Late-Stage Diversification via Suzuki or Sonogashira Coupling

The significantly weaker C–I bond (BDE ≈ 228.7 kJ/mol) relative to C–Br (≈305.0 kJ/mol) positions this compound as the preferred substrate for chemoselective cross-coupling at the 4-position in the presence of other potentially reactive functionalities . Researchers engaged in fragment-based drug discovery or analogue library synthesis can exploit the iodine as a versatile exit vector for introducing aryl, alkenyl, or alkynyl groups via palladium catalysis, while the 3-fluoro and 2-methoxy groups remain inert under standard Suzuki or Sonogashira conditions [1].

Enolate-Mediated Heterocycle Synthesis Under Mild Conditions

The enhanced C–H acidity of the α-cyano methylene group (pKa = 5.78 vs. 7.78 for unsubstituted benzoylacetonitrile) enables deprotonation and subsequent Knoevenagel condensation or cyclocondensation using weak bases such as triethylamine or potassium carbonate . This is particularly advantageous when constructing acid-sensitive heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) from precursors bearing protecting groups or fragile stereocenters that would not survive NaH or LDA treatment [2].

Fluorine-Enabled Anti-Inflammatory SAR Exploration

The established SAR from the rat adjuvant arthritis model demonstrates that fluorine substitution on the benzoylacetonitrile phenyl ring is a prerequisite for anti-inflammatory activity, while non-fluorinated analogs are inactive . This compound incorporates the essential 3-fluoro pharmacophore alongside a 4-iodo group, enabling parallel investigation of the fluorine-dependent anti-inflammatory mechanism (recently extended to neuroinflammation via microglial and Th1/Th17 modulation [1]) and iodine-dependent diversification to optimize potency, selectivity, or pharmacokinetic properties.

Physicochemical Property Tuning in Lead Optimization

The compound offers a predictable +47 Da molecular weight increment and an estimated +0.5–0.8 logP unit increase relative to the 4-bromo congener [1]. This makes it a rational choice for medicinal chemistry teams executing property-driven lead optimization, where systematic variation of halogen substitution allows fine-tuning of lipophilicity, metabolic stability, and off-target binding without altering the benzoylacetonitrile core or the 2-methoxy and 3-fluoro substituents [2].

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